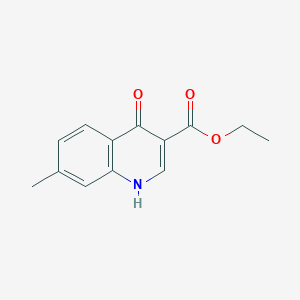
4-hydroxy-3,3-dimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3,3-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino group of 4-amino-2,2-dimethylpentanoic acid is acetylated using acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
4-hydroxy-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
4-hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a solvent and reagent in various industrial processes.
作用机制
The mechanism of action of 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3,3-dimethylpyrrolidin-2-one: Lacks the hydroxyl group at the fourth position.
4-hydroxy-2-pyrrolidinone: Lacks the methyl groups at the third position.
Uniqueness
4-hydroxy-3,3-dimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-butanedione", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,3-butanedione with methylamine to form 3,3-dimethyl-2-iminobutan-1-ol", "Step 2: Reduction of 3,3-dimethyl-2-iminobutan-1-ol with sodium borohydride to form 3,3-dimethyl-2-aminobutan-1-ol", "Step 3: Cyclization of 3,3-dimethyl-2-aminobutan-1-ol with ammonium acetate to form 4-hydroxy-3,3-dimethylpyrrolidin-2-one", "Step 4: Purification of the product by recrystallization from ethanol and water" ] } | |
CAS 编号 |
1936484-87-5 |
分子式 |
C6H11NO2 |
分子量 |
129.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



